molecular formula C14H17NO B12096811 2-Tert-butyl-6-cyclopropoxybenzonitrile

2-Tert-butyl-6-cyclopropoxybenzonitrile

Cat. No.: B12096811
M. Wt: 215.29 g/mol
InChI Key: DSMDPHZAXAZOKQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-cyclopropoxybenzonitrile: is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzonitrile moiety. It is used in various chemical applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-6-cyclopropoxybenzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and copper(II) acetate as catalysts in an oxidative coupling reaction . The reaction is carried out under solvent-free conditions at room temperature, which makes it an efficient and environmentally friendly process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-6-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: tert-Butyl hydroperoxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(II) acetate, palladium catalysts.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles.

Scientific Research Applications

2-Tert-butyl-6-cyclopropoxybenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl-6-cyclopropoxybenzonitrile involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity . Additionally, the cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Tert-butyl-6-cyclopropoxybenzonitrile is unique due to the presence of both a cyclopropoxy group and a benzonitrile moiety, which imparts distinct reactivity and properties

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-tert-butyl-6-cyclopropyloxybenzonitrile

InChI

InChI=1S/C14H17NO/c1-14(2,3)12-5-4-6-13(11(12)9-15)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3

InChI Key

DSMDPHZAXAZOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC2CC2)C#N

Origin of Product

United States

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